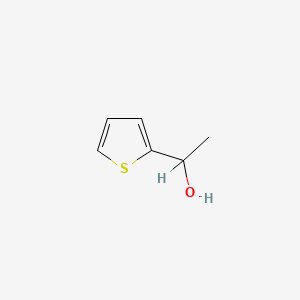

1-(Thiophen-2-yl)ethanol

描述

Contextualization within Thiophene (B33073) Heterocycle Chemistry

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone of heterocyclic chemistry. nih.govpharmaguideline.com Its structure is analogous to benzene (B151609), and it exhibits significant aromatic character, which influences its chemical behavior. pharmaguideline.comwikipedia.org The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a common feature in a wide array of biologically active compounds and approved drugs. nih.govnih.gov Thiophene derivatives are known to possess a vast range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic activities. nih.govpharmaguideline.com

The utility of the thiophene ring is often attributed to its role as a bioisostere for the phenyl group. Substituting a phenyl ring with a thiophene ring in a drug candidate can modulate its physicochemical properties, such as solubility and metabolic stability, potentially improving its pharmacokinetic profile and target binding affinity. nih.gov Beyond medicine, thiophene derivatives are crucial in materials science, forming the basis for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov 1-(Thiophen-2-yl)ethanol, which features an ethanol (B145695) group attached to the C2 position of the thiophene ring, is a direct product of this rich chemical tradition, serving as a versatile building block for more complex structures in both pharmacology and materials science. smolecule.com

Significance of the α-Aryl Alcohol Moiety in Organic Synthesis and Medicinal Chemistry

The α-aryl alcohol (or secondary benzylic-type alcohol) moiety is a key functional group in organic chemistry. Its importance is amplified by the fact that the carbon atom bearing the hydroxyl group is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This chirality is of paramount importance in medicinal chemistry, as different enantiomers of a drug often exhibit vastly different biological activities. nih.gov

Enantiomerically pure chiral alcohols are highly valuable intermediates for the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov Consequently, significant research has been dedicated to methods for obtaining single-enantiomer alcohols. These methods fall into two main categories: the separation of a racemic mixture (a 50:50 mix of both enantiomers) through a process called chiral resolution, and the direct synthesis of a single enantiomer, known as asymmetric synthesis. wikipedia.org

This compound is a chiral secondary alcohol, and its enantiomers serve as precursors for biologically active chiral compounds. nih.gov The development of methods for its enantioselective synthesis, such as biocatalytic reduction, underscores its value as a chiral building block. nih.gov The hydroxyl group itself is a versatile functional handle, readily undergoing reactions such as oxidation, esterification, and etherification, allowing for its incorporation into a wide variety of larger, more complex molecules. smolecule.com

Overview of Current Research Trajectories and Scholarly Contributions

Current research on this compound and related compounds is vibrant and multifaceted, primarily focusing on its synthesis and application as a synthetic intermediate.

A major research thrust is the development of efficient and environmentally friendly methods for its synthesis, with a particular emphasis on producing enantiomerically pure forms. Recent scholarly contributions have highlighted the use of whole-cell biocatalysts, such as the lactic acid bacterium Enterococcus faecium, for the asymmetric reduction of its precursor, 2-acetylthiophene (B1664040). nih.gov This biocatalytic approach offers high yields and excellent enantiomeric purity on a gram scale, presenting a green and cost-effective alternative to traditional chemical catalysis. nih.gov Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is another widely explored strategy. lookchem.com

In terms of applications, this compound is a versatile intermediate. Its derivatives are being investigated for various biological activities, including potential antimicrobial and anti-inflammatory properties. smolecule.com The compound serves as a building block in the synthesis of more complex organic molecules, including Schiff bases and esters. smolecule.com While its isomer, 2-(thiophen-2-yl)ethanol, is a well-known intermediate in the synthesis of major antithrombotic drugs like clopidogrel (B1663587) and prasugrel, research is ongoing to explore the unique applications of this compound derivatives. google.comchemicalbook.com For example, it is a logical intermediate from 2-acetylthiophene in the synthesis of certain stearoyl-CoA desaturase-1 (SCD-1) inhibitors. nii.ac.jp Furthermore, the broader field of chiral thiophene-based materials for electronics continues to grow, suggesting potential applications for chiral monomers derived from this compound. mdpi.com

Research Findings on this compound

The synthesis and subsequent reactions of this compound are central to its utility. The following tables detail key research findings in these areas.

Table 1: Synthesis of this compound

This table outlines common methods for the preparation of this compound, primarily through the reduction of 2-acetylthiophene. Both traditional chemical methods and modern biocatalytic approaches are highlighted, with a focus on asymmetric synthesis to obtain chiral products.

| Method | Reactant(s) | Catalyst/Reagent(s) | Key Conditions | Product(s) & Yield/Selectivity | Citation(s) |

| Biocatalytic Asymmetric Reduction | 1-(Thiophen-2-yl)ethanone | Whole cells of Enterococcus faecium BY48 | Optimized pH, temperature, and agitation | (S)-1-(Thiophen-2-yl)ethanol; >99% conversion, >99% enantiomeric excess (e.e.), 91% yield | nih.gov |

| Grignard Reaction | Thiophene-2-carbaldehyde (B41791) | Methylmagnesium bromide (CH₃MgBr) | Ether-based solvent | Racemic this compound | lookchem.com |

| Enzymatic Kinetic Resolution | Racemic this compound, Isopropenyl acetate (B1210297) | Candida antarctica lipase (B570770) B / Na₂CO₃ | Organic media | (R)-alcohol and (S)-acetate; >99% e.e. for both, E > 200 | lookchem.com |

| Asymmetric Hydrosilylation | 1-(Thiophen-2-yl)ethanone | Chiral Rhodium(I) or Ruthenium(II) complexes | Hydrosilane reagent | Chiral this compound | lookchem.com |

Table 2: Chemical Reactivity of this compound

This table details the characteristic reactions of this compound, demonstrating its versatility as a synthetic intermediate.

| Reaction Type | Reagent(s) | Product(s) | Notes | Citation(s) |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | 2-Acetylthiophene | Reverts the alcohol to its parent ketone. | lookchem.com |

| Esterification | Carboxylic acid or acyl chloride | 1-(Thiophen-2-yl)ethyl ester | Forms an ester linkage, useful for creating prodrugs or modifying properties. | smolecule.comlookchem.com |

| Condensation | Amine | Schiff Base (Imine) | Forms a C=N bond, creating intermediates for further synthesis. | smolecule.com |

| Sulfonylation | Tosyl chloride (TsCl) | 1-(Thiophen-2-yl)ethyl tosylate | Converts the hydroxyl into a good leaving group for substitution reactions. | lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNFIVTVJXZDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945766 | |

| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309-47-9 | |

| Record name | α-Methyl-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylthiophene-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylthiophene-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Traditional Chemical Synthesis Approaches

The preparation of 1-(Thiophen-2-yl)ethanol is predominantly accomplished through classical organic reactions. These methods, while traditional, offer robust and often high-yielding routes to the target molecule.

Grignard Reaction Protocols for this compound Synthesis

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing this compound. organic-chemistry.orglibretexts.org This protocol involves the reaction of a thiophene-based Grignard reagent with an appropriate aldehyde. Typically, 2-bromothiophene (B119243) is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-thiophenemagnesium bromide. libretexts.org This organomagnesium halide is then treated with acetaldehyde, which acts as the electrophile. organic-chemistry.orgpressbooks.pub The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired secondary alcohol, this compound. pressbooks.pub

The general mechanism involves the formation of a six-membered ring transition state. organic-chemistry.org It is crucial to perform the reaction under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. libretexts.org

A notable side product in Grignard reactions involving aryl halides is the formation of a biphenyl-type compound, which in this case would be 2,2'-bithiophene. libretexts.org This can occur through a coupling reaction between the Grignard reagent and unreacted 2-bromothiophene, with its formation being favored at higher temperatures and concentrations of the aryl halide. libretexts.org

Table 1: Grignard Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Key Considerations |

| 2-Bromothiophene | Acetaldehyde | Magnesium | Diethyl Ether/THF | This compound | Anhydrous conditions are essential. Potential for biphenyl (B1667301) side product formation. libretexts.org |

Palladium-Catalyzed Coupling Reactions of Thiophene (B33073) Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis. mdpi.com While direct coupling of a thiophene derivative with a vinyl alcohol equivalent is less common, related strategies can be employed. The Heck reaction, for instance, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orglibretexts.org A plausible, though less direct, route would involve the Heck coupling of 2-bromothiophene with a protected vinyl alcohol derivative, followed by deprotection to yield an enol which would tautomerize to 2-acetylthiophene (B1664040). Subsequent reduction would then afford this compound.

More direct palladium-catalyzed methods for the synthesis of aryl alcohols are continually being developed. These often involve the use of specialized ligands and reaction conditions to control selectivity and yield. acs.org The arylation of thiophenes using palladium catalysts typically occurs at the C-2 and C-5 positions due to their higher reactivity. acs.orgresearchgate.net

Table 2: Conceptual Palladium-Catalyzed Route to this compound

| Step | Reactant 1 | Reactant 2 | Catalyst System | Intermediate/Product |

| 1. Heck Coupling | 2-Bromothiophene | Protected Vinyl Alcohol | Pd(OAc)₂ / Ligand | Protected 2-Vinylthiophene (B167685) |

| 2. Deprotection | Protected 2-Vinylthiophene | Acid/Base | 2-Acetylthiophene | |

| 3. Reduction | 2-Acetylthiophene | Reducing Agent (e.g., NaBH₄) | This compound |

Butyllithium-Mediated Lithiation and Subsequent Functionalization Strategies

The use of organolithium reagents, particularly butyllithium (B86547) (BuLi), provides an alternative to Grignard reagents for the formation of a nucleophilic thiophene species. nih.govwikipedia.org Thiophene can be directly deprotonated at the C-2 position by a strong base like n-butyllithium in an inert solvent such as tetrahydrofuran (THF), often at low temperatures (-78 °C) to prevent side reactions. nih.govwikipedia.orgthieme-connect.de This process, known as lithiation, generates 2-lithiothiophene.

This highly reactive organolithium intermediate can then be quenched with an electrophile, such as acetaldehyde. researchgate.net The lithiated thiophene attacks the carbonyl carbon of acetaldehyde, and subsequent aqueous workup yields this compound. The choice of solvent and temperature is critical, as THF can be deprotonated by butyllithium at higher temperatures. wikipedia.org The use of additives like tetramethylethylenediamine (TMEDA) can accelerate the metalation process. wikipedia.org

Table 3: Butyllithium-Mediated Synthesis of this compound

| Step | Reactant | Reagent | Electrophile | Solvent | Product |

| 1. Lithiation | Thiophene | n-Butyllithium | - | THF | 2-Lithiothiophene |

| 2. Functionalization | 2-Lithiothiophene | - | Acetaldehyde | THF | This compound |

Sodium Reagent Techniques in this compound Synthesis

Sodium-based reagents are prominently used in the reduction of carbonyl compounds. The most common application for the synthesis of this compound is the reduction of 2-acetylthiophene using sodium borohydride (B1222165) (NaBH₄). ambeed.comresearchgate.netresearchgate.net This method is widely employed due to its operational simplicity, high chemoselectivity, and the mild reaction conditions required.

The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at or below room temperature. rug.nl Sodium borohydride provides a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon of 2-acetylthiophene. The resulting alkoxide is then protonated by the solvent to give the final alcohol product. This reduction is highly effective, often providing high yields of this compound. ambeed.com

Table 4: Sodium Borohydride Reduction of 2-Acetylthiophene

| Substrate | Reagent | Solvent | Product | Typical Yield |

| 2-Acetylthiophene | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound | High |

Ester Reduction Strategies for Alcohol Formation

Another viable synthetic route to this compound involves the reduction of a thiophene-2-carboxylic acid ester. This two-step approach begins with the esterification of 2-thiophenecarboxylic acid, commonly with ethanol in the presence of an acid catalyst, to form ethyl 2-thiophenecarboxylate. sci-hub.se

The subsequent reduction of the ester to the primary alcohol, 2-(thiophen-2-yl)methanol, can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). However, to obtain the secondary alcohol, this compound, a different strategy is required. One could envision a Grignard reaction on the ester. The reaction of ethyl 2-thiophenecarboxylate with one equivalent of a methyl Grignard reagent (e.g., methylmagnesium bromide) would lead to the formation of 2-acetylthiophene. masterorganicchemistry.com This ketone can then be reduced to the desired secondary alcohol using a reducing agent like sodium borohydride as described previously. It's important to note that the reaction of a Grignard reagent with an ester typically leads to the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com Therefore, careful control of stoichiometry and reaction conditions would be necessary to isolate the ketone intermediate.

Table 5: Ester-Based Synthesis of this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Esterification | 2-Thiophenecarboxylic acid | Ethanol, Acid catalyst | Ethyl 2-thiophenecarboxylate |

| 2. Grignard Addition | Ethyl 2-thiophenecarboxylate | Methylmagnesium bromide (1 eq.) | 2-Acetylthiophene |

| 3. Reduction | 2-Acetylthiophene | Sodium Borohydride | This compound |

Heck Reaction and Sequential Reduction Processes from Halothiophenes

The Heck reaction provides a method for the vinylation of halothiophenes. wikipedia.orgresearchgate.net For instance, 2-bromothiophene can be coupled with an alkene like ethylene (B1197577) in the presence of a palladium catalyst to form 2-vinylthiophene. wikipedia.orgmdpi.com

Following the formation of 2-vinylthiophene, a subsequent hydration step is required to produce this compound. This can be achieved through methods such as oxymercuration-demercuration. In this two-step process, the alkene is first treated with mercury(II) acetate (B1210297) in aqueous THF, followed by reduction with sodium borohydride. This sequence follows Markovnikov's rule, leading to the formation of the desired secondary alcohol.

Alternatively, a Wacker-type oxidation of 2-vinylthiophene could yield 2-acetylthiophene, which can then be reduced to this compound. The Wacker process typically employs a palladium catalyst and a copper co-catalyst in the presence of oxygen.

Table 6: Heck Reaction and Subsequent Functionalization to this compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate/Product |

| 1. Heck Reaction | 2-Bromothiophene | Ethylene | Pd Catalyst, Base | 2-Vinylthiophene |

| 2a. Hydration | 2-Vinylthiophene | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | - | This compound |

| 2b. Oxidation | 2-Vinylthiophene | PdCl₂, CuCl₂, O₂ | - | 2-Acetylthiophene |

| 3. Reduction | 2-Acetylthiophene | NaBH₄ | - | This compound |

Condensation Reactions for this compound Derivatives

A primary route to synthesizing derivatives that can be related to this compound involves the Claisen-Schmidt condensation. This reaction is a cornerstone for the synthesis of chalcones, which are α,β-unsaturated ketones. In this context, 2-acetylthiophene is a key starting material, which upon condensation with various aromatic or heterocyclic aldehydes, yields thiophene-containing chalcones. pnrjournal.combenthamscience.comasianpubs.orgnih.gov These chalcones can then serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds. pnrjournal.com

The Claisen-Schmidt condensation is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol. pnrjournal.comnih.govnih.gov The reaction involves the deprotonation of the α-carbon of 2-acetylthiophene, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the characteristic enone system of the chalcone (B49325). pnrjournal.com For instance, the reaction of 2-acetylthiophene with substituted benzaldehydes in the presence of aqueous KOH can produce a variety of thiophene-based chalcones. researchgate.net Similarly, thiophene-2-carbaldehyde (B41791) can be reacted with substituted acetophenones to yield these derivatives. pnrjournal.com

The general scheme for this reaction is the condensation of an aryl ketone with an aryl aldehyde. Researchers have successfully synthesized numerous thiophene-bearing chalcone derivatives using this method with good yields. benthamscience.comasianpubs.orgijper.org These chalcone derivatives are significant not only as synthetic intermediates but also for their potential biological activities. benthamscience.com

Table 1: Examples of Claisen-Schmidt Condensation for Thiophene-Containing Chalcone Synthesis This table is interactive. Users can sort and filter the data.

| Ketone Reactant | Aldehyde Reactant | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Acetylthiophene | Substituted Benzaldehydes | aq. KOH | Thiophene-based chalcones | researchgate.net |

| Substituted Acetophenones | Thiophene-2-carbaldehyde | NaOH | Thiophene-bearing pyrimidines | pnrjournal.com |

| 2-Acetylthiophene | Heterocyclic Carboxaldehyde | Alkaline bases | Novel thiophene chalcones | asianpubs.orgasianpubs.org |

| 2-Acetyl-5-bromo-thiophene | Aryl Aldehydes | LiOH·H₂O | 5-bromo-thiophene containing chalcones | researchgate.net |

| 1-(Thiophen-2-yl)ethanone | 2-Chloroterephthalaldehyde | NaOH | bis(1-(thiophen-2-yl)prop-2-en-1-one) | rdd.edu.iq |

Biocatalytic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols like this compound. This approach utilizes whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of the prochiral ketone, 1-(thiophen-2-yl)ethanone (also known as 2-acetylthiophene).

Whole-Cell Biocatalysis for Enantioselective Reduction of 1-(Thiophen-2-yl)ethanone

A variety of microorganisms have been employed as whole-cell biocatalysts for the enantioselective reduction of 1-(thiophen-2-yl)ethanone to produce optically active this compound. nih.gov This method is advantageous due to its cost-effectiveness and the presence of cofactor regeneration systems within the cells. worldwidejournals.com

Yeast strains, particularly Saccharomyces cerevisiae (baker's yeast), are widely used for the reduction of carbonyl compounds. worldwidejournals.commdpi.com They have been successfully used in the green chemical reduction of 2-acetylthiophene. worldwidejournals.com Other yeast species, such as Candida parapsilosis and Candida viswanathii, have also demonstrated the ability to perform this enantioselective reduction. nih.govresearchgate.net For example, Candida parapsilosis ATCC 7330 is a well-known whole-cell biocatalyst for the asymmetric reduction of ketones. mdpi.com

Lactic acid bacteria have also emerged as effective biocatalysts. Enterococcus faecium BY48, isolated from a fermented beverage, was identified as a superior biocatalyst for the production of (S)-1-(thiophen-2-yl)ethanol, achieving high yield and enantiomeric purity on a gram scale. nih.gov Similarly, Weissella cibaria N9 has been utilized for the bioreduction of 1-(thiophen-2-yl)ethanone. nih.govresearchgate.net Plant-based systems, such as carrot root (Daucus carota), have also been shown to reduce 2-acetylthiophene, although with lower enantiomeric excess compared to microbial systems. tandfonline.com

Table 2: Whole-Cell Biocatalysts for the Reduction of 1-(Thiophen-2-yl)ethanone This table is interactive. Users can sort and filter the data.

| Biocatalyst | Substrate | Product Configuration | Key Findings | Reference |

|---|---|---|---|---|

| Enterococcus faecium BY48 | 1-(Thiophen-2-yl)ethanone | (S)-1-(Thiophen-2-yl)ethanol | Gram-scale synthesis, high yield, and enantiomeric purity. nih.gov | nih.gov |

| Weissella cibaria N9 | 1-(Thiophen-2-yl)ethanone | Not specified | Effective bioreduction, optimization of cultural factors studied. nih.gov | nih.govresearchgate.net |

| Saccharomyces cerevisiae | 2-Acetylthiophene | Not specified | Green chemical reduction method. worldwidejournals.com | worldwidejournals.com |

| Candida viswanathii | 2-Acetylthiophene | Not specified | Enantioselective reduction demonstrated. researchgate.net | researchgate.net |

| Daucus carota (Carrot root) | 2-Acetylthiophene | (S)-1-(Thiophen-2-yl)ethanol | Reduction to S-alcohol, but with low enantiomeric excess (28% ee). tandfonline.com | tandfonline.com |

Enzyme-Mediated Reduction Systems

The use of isolated enzymes offers a more controlled approach to the asymmetric reduction of 1-(thiophen-2-yl)ethanone. Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for this purpose. These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones and require a cofactor, typically NAD(P)H. researchgate.net

An NADH-dependent secondary alcohol dehydrogenase from Rhodococcus ruber DSM 44541 has been purified and characterized. nih.gov This enzyme is particularly suitable for preparative-scale asymmetric reduction of ketones due to its high tolerance to organic solvents, which can be used as cosubstrates for cofactor regeneration. nih.govthieme-connect.de

Carbonyl reductases are another class of enzymes capable of highly stereospecific reductions. Novel stereospecific carbonyl reductases (SCRs) have been identified in Candida parapsilosis. nih.govrsc.org These enzymes, SCR1 and SCR3, exhibit high catalytic activities for producing (S)-enantiomers from various acetophenone (B1666503) derivatives and ketoesters. rsc.org The use of these purified enzymes can lead to high enantioselectivity and yield in the synthesis of chiral alcohols. For instance, Candida parapsilosis carbonyl reductase (CPCR) has been used for the asymmetric reduction of lipophilic ketones. tandfonline.com

Optimization of Biocatalytic Parameters for Yield and Conversion

To maximize the efficiency of the biocatalytic synthesis of this compound, it is crucial to optimize various reaction parameters. These factors can significantly influence the conversion rate, yield, and enantiomeric excess (ee) of the product.

Studies have systematically analyzed the effects of pH, temperature, incubation period, and agitation speed. For the bioreduction of 1-(thiophen-2-yl)ethanone using Weissella cibaria N9, a desirability function-embedded face-centered optimization model was employed. nih.gov The optimal conditions were determined to be a pH of 6.43, a temperature of 26.04 °C, an incubation period of 52.41 hours, and an agitation speed of 150 rpm, which resulted in a predicted enantiomeric excess of 99.31% and a conversion rate of 98.16%. nih.gov

Similarly, for the synthesis of (S)-1-(thiophen-2-yl)ethanol using Enterococcus faecium BY48, reaction parameters were systematically analyzed to optimize the yield and conversion. nih.gov The substrate concentration is another critical factor; high concentrations can sometimes lead to substrate inhibition, reducing the efficiency of the biocatalyst. liverpool.ac.uk For the reduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a related substrate, a preparative-scale bioreduction was successfully carried out at a substrate concentration of 25-100 g/L. jmb.or.krjmb.or.kr The optimization of these parameters is essential for developing a robust and economically viable biocatalytic process.

Table 3: Optimized Parameters for Bioreduction of 1-(Thiophen-2-yl)ethanone by Weissella cibaria N9 This table is interactive. Users can sort and filter the data.

| Parameter | Optimized Value | Predicted ee (%) | Predicted Conversion (%) | Reference |

|---|---|---|---|---|

| pH | 6.43 | 99.31 | 98.16 | nih.gov |

| Temperature | 26.04 °C | 99.31 | 98.16 | nih.gov |

| Incubation Period | 52.41 h | 99.31 | 98.16 | nih.gov |

| Agitation Speed | 150 rpm | 99.31 | 98.16 | nih.gov |

Stereochemical Aspects and Enantioselective Synthesis

Strategies for Enantioselective Reduction of Prochiral Ketone Precursors

Chemical methods for the enantioselective reduction of 2-acetylthiophene (B1664040) often involve the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of the ketone.

The enantioselective reduction of prochiral ketones can be achieved using complex metal hydrides in conjunction with chiral ligands. While specific examples for 1-(thiophen-2-yl)ethanol are not extensively detailed in the provided results, the general principle involves the in situ formation of a chiral reducing agent. For instance, the combination of a metal hydride, such as lithium aluminum hydride (LiAlH4), with a chiral alcohol or amine can create a chiral environment that directs the hydride attack to one face of the ketone, leading to an excess of one enantiomer of the resulting alcohol. The effectiveness of this method is highly dependent on the structure of the chiral auxiliary and the reaction conditions.

Organocatalytic approaches have also been developed for the enantioselective reduction of aryl ketones. Bifunctional thiourea-amine organocatalysts, for example, have been used with catecholborane as the hydride source. nih.gov These catalysts are proposed to activate the ketone through the thiourea (B124793) moiety while the amine complexes with the borane (B79455), creating a stereochemically biased reducing agent. nih.gov This method has shown success for a range of aryl ketones, including 2-acetylthiophene, yielding the corresponding alcohol with good enantioselectivity. nih.gov

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones. liv.ac.uk This technique typically employs a transition metal complex, often ruthenium, rhodium, or iridium, with a chiral ligand and a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. liv.ac.uk

For the reduction of 2-acetylthiophene, ruthenium(II) complexes have demonstrated high efficiency. For instance, a ruthenium(II) complex with a chiral (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane ligand in combination with (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) has been shown to be particularly effective, yielding the corresponding alcohol with an enantiomeric excess (ee) greater than 90%. acs.org Similarly, iron(II) complexes bearing unsymmetrical P–N–P′ pincer ligands have been utilized for the asymmetric hydrogenation of 2-acetylthiophene, resulting in near-complete conversion. acs.org

The choice of the chiral ligand is critical for achieving high enantioselectivity. Tethered Rh(III)-TsDPEN complexes have also been evaluated in the ATH of various (hetero)aryl ketones, including those similar in structure to 2-acetylthiophene, providing the corresponding alcohols in good yields and with high to excellent enantioselectivities. researchgate.net

The design of effective chiral catalysts is central to the success of enantioselective ketone reductions. The catalyst's structure, including the metal center and the chiral ligand, dictates the stereochemical outcome of the reaction.

Recent advancements have focused on creating more robust and efficient catalysts. For example, ruthenium(II) complexes with diphosphine ligands based on a 1,2-bis(dimethyl)cyclohexyl tether have been shown to be highly efficient and selective for the asymmetric hydrogenation of a range of ketones, with performance rivaling or exceeding that of the well-established BINAP-based catalysts. acs.org

Organocatalysis offers an alternative to metal-based systems. Chiral primary amine catalysts, particularly those with bulky m-terphenyl (B1677559) groups, have been developed for various asymmetric transformations. Bifunctional thiourea-amine catalysts have also proven effective in the enantioselective reduction of aryl ketones using a borane hydride source. nih.gov The design of these catalysts often involves creating a well-defined chiral pocket that orients the substrate for a stereoselective hydride attack. For instance, modifying the structure of a thiourea-amine catalyst by introducing an additional chiral center has been shown to improve the enantioselectivity of the reduction. nih.gov

Biocatalytic Enantioselectivity Control in this compound Production

Biocatalysis has emerged as a green and highly selective alternative to chemical methods for the production of chiral alcohols. acs.org Whole-cell biocatalysts and isolated enzymes (alcohol dehydrogenases) are employed to reduce 2-acetylthiophene with high enantiomeric purity. researchgate.netnih.gov

A crucial first step in developing a biocatalytic process is the screening and isolation of microorganisms that possess the desired reductase activity and stereoselectivity. semanticscholar.org Various natural sources, including fermented beverages and soil, are explored to find robust biocatalysts. researchgate.netsemanticscholar.org

For the production of (S)-1-(thiophen-2-yl)ethanol, several lactic acid bacteria have been identified as effective whole-cell biocatalysts. researchgate.netnih.gov Enterococcus faecium BY48, isolated from a cereal-based fermented beverage called boza, was found to be a particularly effective biocatalyst for the enantioselective reduction of 1-(thiophen-2-yl)ethanone. researchgate.netnih.gov Another strain, Weissella cibaria N9, has also been utilized for the bioreduction of the same substrate. researchgate.netresearchgate.net The screening process often involves testing a large number of strains for their ability to convert the ketone to the alcohol and analyzing the enantiomeric excess of the product. researchgate.net

Plants can also serve as a source of biocatalysts. conicet.gov.arconicet.gov.artandfonline.com For instance, the fruits of Ligustrum lucidum (glossy privet) have been successfully used for the bioreduction of acetophenone (B1666503) and other ketones, yielding (S)-alcohols with high enantiomeric excess. conicet.gov.ar

| Microorganism/Plant | Substrate | Product | Enantiomeric Excess (ee) |

| Enterococcus faecium BY48 | 1-(Thiophen-2-yl)ethanone | (S)-1-(Thiophen-2-yl)ethanol | >99% |

| Weissella cibaria N9 | 1-(Thiophen-2-yl)ethanone | (S)-1-(Thiophen-2-yl)ethanol | High |

| Ligustrum lucidum (fruits) | 2-Acetylthiophene | (S)-1-(Thiophen-2-yl)ethanol | Not specified |

Once a suitable biocatalyst is identified, the reaction conditions are optimized to maximize the conversion, yield, and enantiomeric excess of the desired product. researchgate.netnih.gov Key parameters that are typically optimized include pH, temperature, incubation period, and agitation speed. researchgate.netnih.govresearchgate.net

For the bioreduction of 1-(thiophen-2-yl)ethanone using Enterococcus faecium BY48, a systematic analysis of these parameters led to the production of (S)-1-(thiophen-2-yl)ethanol in enantiomerically pure form, on a gram scale, and with high yield. researchgate.netnih.gov Similarly, for the process using Weissella cibaria N9, a desirability function-embedded face-centered optimization model was used to optimize factors such as pH, temperature, incubation period, and agitation speed to achieve high enantiomeric excess and conversion. researchgate.netresearchgate.net

The optimization process for Enterococcus faecium BY48 involved studying the effect of pH (ranging from 4.5 to 6.5), temperature (from 25 to 35 °C), incubation time (from 24 to 72 hours), and agitation speed (from 100 to 200 rpm). researchgate.netnih.govresearchgate.net This systematic approach ensures that the biocatalytic process is efficient, cost-effective, and environmentally friendly, presenting a valuable alternative to traditional chemical catalysis. researchgate.netnih.gov

Application of Directed Evolution Technologies for Enhanced Stereoselectivity

Directed evolution has emerged as a formidable technology to engineer enzymes with novel or enhanced catalytic properties for the synthesis of enantiopure compounds. d-nb.info In the context of producing chiral alcohols like this compound, this technique is particularly valuable for improving the stereoselectivity of alcohol dehydrogenases (ADHs). ADHs are a class of enzymes that catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols, but their natural forms may not exhibit the desired efficiency or selectivity for non-natural or sterically demanding substrates. d-nb.inforesearchgate.net

The process of directed evolution involves subjecting the gene encoding an enzyme to iterative rounds of mutagenesis, followed by screening or selection to identify variants with improved characteristics. nih.gov This strategy has been successfully applied to ADHs to enhance their ability to reduce "difficult-to-reduce" ketones, such as those with bulky substituents, which is relevant for the synthesis of this compound from 1-(thiophen-2-yl)ethanone. d-nb.inforesearchgate.net

Research into the thermostable ADH from Thermoanaerobacter brockii (TbSADH) has demonstrated that mutations at key residues within the substrate-binding pocket can significantly alter the enzyme's substrate scope and enantioselectivity. d-nb.inforsc.org For instance, laboratory evolution of TbSADH has yielded mutants with enhanced activity and selectivity for a variety of bulky aromatic ketones. d-nb.info While not always targeting 1-(thiophen-2-yl)ethanone directly, these studies establish a proof of principle that directed evolution can overcome the limitations of wild-type enzymes. Future research efforts may focus on developing more robust enzymes through such protein engineering techniques to broaden the range of chemoenzymatic transformations available. mdpi.com

The application of whole-cell biocatalysts also represents a practical approach. For example, Enterococcus faecium BY48 has been identified as an effective whole-cell biocatalyst for the enantioselective reduction of 1-(thiophen-2-yl)ethanone, producing (S)-1-(thiophen-2-yl)ethanol in high yield and enantiomeric excess on a gram scale. researchgate.netnih.gov Such systems offer an environmentally friendly and cost-effective alternative to traditional chemical catalysis. nih.gov

Table 1: Examples of Engineered Alcohol Dehydrogenases and Their Applications

| Enzyme/Organism | Target Substrate Type | Key Improvement | Reference |

|---|---|---|---|

| Thermoanaerobacter brockii ADH (TbSADH) | Bulky/Difficult-to-reduce ketones | Enhanced conversion and enantioselectivity (>99% ee) | d-nb.info |

| ADH-A from Rhodococcus ruber | Phenyl-substituted sec-alcohols and ketones | High stereoselectivity for (S)-enantiomer oxidation | researchgate.net |

| Enterococcus faecium BY48 | 1-(thiophen-2-yl)ethanone | High conversion and enantiomeric excess for (S)-alcohol | researchgate.netnih.gov |

| Phosphotriesterase (PTE) | Chiral phosphates | Improved stereospecificity for kinetic resolution | nih.govfrontiersin.org |

Stereoretentive Transformations in α-Aryl Alcohol Chemistry

The transformation of chiral secondary alcohols, including α-aryl alcohols like this compound, is a cornerstone of synthetic organic chemistry. The stereochemical outcome of these reactions—specifically, whether they proceed with inversion or retention of configuration at the stereocenter—is of critical importance.

A widely used method for the functionalization of alcohols is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols into a variety of other compounds, including esters, ethers, and thioethers. organic-chemistry.orgmdpi.com A defining characteristic of the standard Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgnih.govresearchgate.net This is due to the reaction mechanism, which involves an S_N2 (bimolecular nucleophilic substitution) attack by the nucleophile on the activated alcohol substrate. nih.govwikipedia.org Therefore, if (R)-1-(thiophen-2-yl)ethanol were subjected to a typical Mitsunobu reaction, the expected product would have the (S)-configuration.

Achieving stereoretention in the nucleophilic substitution of alcohols is a significant synthetic challenge because it deviates from the common S_N2 pathway. Such transformations are less common and often require specialized reagents or substrate structures. While direct, intermolecular stereoretentive substitution of this compound is not widely reported, specific examples in related systems demonstrate that retention is possible under certain conditions.

For instance, research on the Mitsunobu cyclodehydration of chiral phenethane-1,2-diols to form styrene (B11656) oxides has shown that the reaction can proceed with high levels of stereoretention. organic-chemistry.org This intramolecular process highlights how substrate geometry can influence the stereochemical course of a reaction. Other strategies for achieving stereoretention in nucleophilic substitutions involve the use of neighboring group participation or specific catalysts that operate through alternative, non-S_N2 mechanisms. nih.gov For α-aryl alcohols, the stability of a potential carbocation intermediate could also open pathways that lead to racemization via an S_N1 mechanism, further complicating the goal of stereoretention. chemrxiv.org

Table 2: Typical Stereochemical Outcomes for Reactions of Chiral Alcohols

| Reaction Type | Typical Stereochemical Outcome | Mechanism | Reference |

|---|---|---|---|

| Mitsunobu Reaction | Inversion | S_N2 | organic-chemistry.orgnih.govresearchgate.net |

| S_N2 Substitution (e.g., with tosylates) | Inversion | S_N2 | wikipedia.org |

| S_N1 Substitution | Racemization | Carbocation intermediate | chemrxiv.org |

| Mitsunobu Cyclodehydration (specific diols) | Retention | Intramolecular, substrate-dependent | organic-chemistry.org |

| Transition-metal-free coupling (specific amides) | Retention | Reactant-bridging | nih.gov |

Chemical Transformations and Derivatization Strategies

Functional Group Interconversions of the Hydroxyl Moiety

The secondary alcohol group in 1-(Thiophen-2-yl)ethanol is a prime site for various functional group interconversions. These transformations are fundamental in modifying the compound's properties and preparing it for subsequent reaction steps.

One of the most common transformations is the oxidation of the hydroxyl group to yield the corresponding ketone, 1-(thiophen-2-yl)ethanone. smolecule.com This reaction can be achieved using a variety of standard oxidizing agents. Conversely, the enantioselective reduction of 1-(thiophen-2-yl)ethanone is a key strategy for producing chiral this compound. nih.gov For instance, biocatalytic reduction using whole-cell preparations of Enterococcus faecium has been shown to produce (S)-1-(thiophen-2-yl)ethanol in high yield and excellent enantiomeric excess. nih.gov

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride. vanderbilt.edu This activation facilitates nucleophilic substitution reactions. Subsequent reaction with sodium halides can then convert the alcohol into the corresponding alkyl halide. vanderbilt.edu Furthermore, the hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification to form ethers, expanding the range of accessible derivatives.

Table 1: Selected Functional Group Interconversions of the Hydroxyl Moiety

| Transformation | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Oxidation | Standard oxidizing agents (e.g., CrO₃) | 1-(Thiophen-2-yl)ethanone | smolecule.com |

| Reduction | Whole-cell biocatalyst (E. faecium) | (S)-1-(Thiophen-2-yl)ethanol | nih.gov |

Transformations of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic substitution.

The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609), often reacting under milder conditions. pearson.com Substitution typically occurs at the C5 position in 2-substituted thiophenes like this compound, as the C2 position is already occupied. The 1-hydroxyethyl substituent is an ortho, para-director (referring to the C3 and C5 positions in this case) and is generally considered an activating group.

However, the corresponding ketone, 1-(thiophen-2-yl)ethanone, possesses an acyl group which is a deactivating, meta-directing group. This deactivation is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the thiophene ring. nih.gov This effect can make electrophilic substitution on the ketone more challenging compared to the alcohol. For instance, while thiophene itself reacts rapidly with bromine, the carbonyl group in structures like 1,6-di(thiophen-2-yl)hexane-1,6-dione deactivates the rings towards bromination. nih.gov

Common electrophilic substitution reactions applicable to the thiophene ring include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. uci.edumasterorganicchemistry.com For example, Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid like aluminum chloride is a standard method to produce 1-(thiophen-2-yl)ethanone.

Table 2: Electrophilic Aromatic Substitution on Thiophene Derivatives

| Reaction | Typical Reagents | Expected Major Product Position | Reference(s) |

|---|---|---|---|

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid | C5 | uci.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C5 | nih.gov |

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation alters the electronic properties and steric profile of the ring. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this purpose. These reactions provide a pathway to thiophene derivatives with different coordination properties and potential biological activities.

The aromatic thiophene ring can be reduced to its saturated analogue, tetrahydrothiophene (B86538). This transformation eliminates the aromaticity and creates a flexible, non-planar five-membered heterocyclic ring. Catalytic hydrogenation is a common method for this reduction, although the sulfur atom can sometimes poison certain metal catalysts. Alternative reagents and conditions may be required to achieve high yields. The resulting tetrahydrothiophene derivatives have applications in areas such as ligand synthesis, where the sulfur atom can act as a soft donor for transition metals. nih.gov

Complex Molecule Construction Using this compound as a Building Block

The dual reactivity of this compound makes it a valuable building block for synthesizing more complex molecules. nih.govsmolecule.com Its ability to be incorporated into larger structures is particularly exploited in the field of coordination chemistry.

Thiophene-containing compounds are widely used as ligands in transition metal chemistry. acs.org The sulfur atom of the thiophene ring and the oxygen atom of the hydroxyl group in this compound can both act as donor atoms, allowing the molecule to function as a bidentate ligand or as a precursor to one. smolecule.comgoogle.com

Derivatives of this compound are used to create polydentate ligands that can coordinate with various transition metals, including palladium, platinum, copper, and gold. nih.govcore.ac.uk For example, the hydroxyl group can be derivatized to introduce other coordinating moieties, such as phosphines, creating phosphine-thioether or phosphine-alkoxide type ligands. core.ac.uk These ligands have been successfully employed in a range of catalytic reactions, including cross-coupling reactions like the Suzuki and Heck reactions, as well as cyclization and addition reactions. nih.govuea.ac.uk The chiral nature of this compound is particularly valuable for developing ligands for asymmetric catalysis. nih.gov

Preparation of Precursors for Bioactive Molecules

The this compound scaffold is a key intermediate in the synthesis of pharmaceutically important compounds. The chiral form, specifically (S)-1-(thiophen-2-yl)ethanol, is recognized as a valuable precursor for the creation of enantiomerically pure compounds with significant biological activity. nih.gov Its utility stems from the presence of the sulfur-containing heterocyclic ring, a common motif in many therapeutic agents. nih.gov

A significant application pathway for related thiophene-ethanol structures is their use as raw materials for synthesizing 2-thiophene ethylamine. google.com This amine is a critical intermediate in the production of major antiplatelet drugs, including clopidogrel (B1663587) and prasugrel, which are vital in treating cardiovascular and cerebrovascular diseases. google.com The synthesis often involves converting the ethanol (B145695) derivative into an amine, highlighting a key chemical transformation. google.com Furthermore, various pyrazole (B372694) derivatives incorporating a thiophene moiety have been synthesized and shown to possess good antitumor activities. connectjournals.com The synthesis of these molecules often starts from 2-aminothiophenes, which can be prepared through multi-step sequences potentially involving thiophene-ethanol precursors. connectjournals.com

The biocatalytic production of (S)-1-(thiophen-2-yl)ethanol from 1-(thiophen-2-yl)ethanone using whole-cell biocatalysts like Enterococcus faecium has been optimized to achieve high yields and enantiomeric purity on a gram scale. nih.gov This environmentally friendly method provides an efficient route to this chiral building block, making it more accessible for the synthesis of complex bioactive molecules. nih.gov

Table 1: Bioactive Molecules and Precursors from Thiophene Scaffolds

| Precursor/Scaffold | Transformation | Resulting Bioactive Compound/Intermediate | Therapeutic Area |

|---|---|---|---|

| (S)-1-(Thiophen-2-yl)ethanol | Further synthetic steps | Chiral bioactive compounds | Various |

| 2-Thiophene ethanol derivatives | Amination | 2-Thiophene ethylamine | Intermediate for antiplatelet agents |

Development of Polymeric and Material Science Components

Thiophene and its derivatives are foundational components in materials science, particularly for the development of organic conductive polymers and other functional materials. manavchem.comresearchgate.net These materials are integral to technologies like organic light-emitting diodes (OLEDs), organic thin-film transistors, and solar cells. researchgate.netacs.org The thiophene ring's stability and electronic properties make it an excellent candidate for creating conjugated polymer systems. researchgate.net

Derivatives of this compound can be incorporated into polymeric structures. For instance, thiophene-bearing 2-oxazolines and 2-oxazines have been synthesized and polymerized via cationic ring-opening polymerization. helsinki.fi This process yields polymers with pending thiophene units that can later be used to form π-conjugated systems, which are essential for electrical conductivity. helsinki.fi The synthesis involves reacting a nitrile-bearing thiophene with an amino alcohol, a process that could be adapted for derivatives of this compound. helsinki.fi

In another application, newly synthesized thiophene derivatives have been successfully used as photostabilizers for rigid poly(vinyl chloride) (PVC). researchgate.net These additives work by absorbing UV radiation and dissipating the energy, thereby reducing the photodegradation of the polymer. researchgate.net The research demonstrates that incorporating specific thiophene-based compounds can significantly enhance the durability of PVC films. researchgate.net

Table 2: Applications of Thiophene Derivatives in Material Science

| Thiophene Derivative Type | Application | Function |

|---|---|---|

| Thiophene-bearing poly(2-oxazoline)s | Precursors for conductive polymers | Forms π-conjugated systems upon secondary polymerization. helsinki.fi |

| Imines derived from thiophenes | Photostabilizers for PVC | Absorb UV radiation and dissipate energy to prevent polymer degradation. researchgate.net |

Incorporation into Novel Heterocyclic Architectures

The this compound moiety can be utilized as a synthon for constructing more elaborate heterocyclic systems. The reactivity of both the thiophene ring and the ethanol side chain allows for various cyclization strategies.

One key strategy involves the cyclocondensation of thiophene-containing diketones, which can be prepared through acylation of thiophene. nih.govtubitak.gov.tr These diketones, when treated with an acid medium like acetic acid/HCl, undergo intramolecular cyclization to form products containing five or six-membered rings fused or connected to the thiophene units. nih.gov This demonstrates a pathway where a derivative of this compound could first be elaborated into a diketone and then cyclized to generate novel heterocyclic frameworks.

Furthermore, the synthesis of pyrazole derivatives often involves the cyclization of hydrazones. connectjournals.com For example, hydrazones prepared from the diazotization of 2-aminothiophenes can be refluxed with hydrazine (B178648) hydrate (B1144303) to yield 3-aminopyrazoles. connectjournals.com This highlights a route where the thiophene core acts as a scaffold for building adjacent heterocyclic rings.

Regioselective Arylation Approaches Relevant to α-Aryl Ethanol Scaffolds

Direct C-H arylation is a powerful tool for modifying heterocyclic compounds, and significant progress has been made in controlling the regioselectivity of these reactions on thiophene rings. researchgate.netthieme-connect.comacs.org For a scaffold like this compound, arylation can be directed to specific positions on the thiophene ring.

Catalyst-controlled regiodivergent C-H arylation of 2-substituted thiophenes allows for selective functionalization at either the C3 or C5 position. researchgate.netthieme-connect.com By choosing between a Ruthenium(II) or Palladium(II) catalyst system, one can selectively generate either the C3- or C5-arylated product from the same starting material. researchgate.netthieme-connect.com This methodology is valuable as it provides access to different isomers from a common precursor. thieme-connect.com These reactions are often compatible with various functional groups, making them suitable for late-stage functionalization of complex molecules. researchgate.net

In addition to arylating the thiophene ring, methods have been developed for the α-arylation of ketones and related compounds to create tertiary stereocenters, a long-standing challenge in organic synthesis. nih.gov Using silyl (B83357) ketene (B1206846) acetals as ester anion equivalents, a palladium catalyst supported by a specific monophosphine ligand can achieve the enantioselective intermolecular α-arylation of esters to form products with high enantiomeric excess. nih.gov Such a strategy is directly relevant to the α-aryl ethanol scaffold, providing a potential route to synthesize chiral derivatives of this compound with an additional aryl group on the α-carbon. Furthermore, a mild, palladium-catalyzed aqueous α-arylation of ketones has been developed, enabling the coupling of ketones with various haloarenes, including complex heterocyclic ones. nih.gov

Table 3: Regioselective Arylation Strategies

| Reaction Type | Catalyst/Reagents | Position Functionalized | Key Feature |

|---|---|---|---|

| C-H Arylation of 2-Pyridylthiophenes | [Ru(p-cymene)Cl2]2 | C3-position | Chelation-assisted C3-ruthenation mechanism. thieme-connect.com |

| C-H Arylation of 2-Pyridylthiophenes | Pd(OAc)2 | C5-position | Electrophilic C5-palladation mechanism. thieme-connect.com |

| Direct C-H Arylation of Thiophenes | Bis(alkoxo)palladium complex | α-position (C5) | Efficient, phosphine-free, low catalyst loading. acs.org |

Cyclocondensation and Annulation Reactions for Substituted Thiophene Derivatives

Cyclocondensation and annulation reactions are essential methods for synthesizing complex, substituted thiophene derivatives by building new rings onto the existing thiophene core.

Cyclocondensation reactions of 1,6-di(thiophen-2-yl)hexane-1,6-dione and 1,7-di(thiophen-2-yl)heptane-1,7-dione in an acidic medium yield products with new five or six-membered rings. nih.govtubitak.gov.tr These reactions essentially rearrange and cyclize the precursor diketone, creating a more complex polycyclic structure containing two thiophene units. nih.gov

Annulation reactions provide another powerful route. A [4+2] annulation of thiophenes with alkynes, induced by visible light, can be used to construct substituted benzene rings. nih.gov This photochemical method is mild and tolerates a variety of functional groups. nih.gov Another strategy is the (4+1) annulation of donor-acceptor 2-aroylcyclopropanes with sulfur powder, which provides direct access to multisubstituted thiophenes. acs.orgacs.org This one-step conversion is tolerant of various functional groups and proceeds in good to excellent yields. acs.org Additionally, TiCl4-promoted hetero-type benzannulation using (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols can produce uniquely substituted 4-chlorobenzothiophenes. researchgate.net These methods showcase diverse strategies for expanding the thiophene core into more complex fused-ring systems.

Table 4: Ring-Forming Reactions for Thiophene Derivatives

| Reaction Type | Reactants | Reagents/Conditions | Product Type |

|---|---|---|---|

| Cyclocondensation | Di(thiophen-2-yl)alkane diones | HOAc/HCl | Fused/linked cyclic thiophenes. nih.gov |

| [4+2] Annulation | Thiophenes, Alkynes | Visible Light | Substituted Benzenes. nih.gov |

| (4+1) Annulation | 2-Aroylcyclopropanes, Sulfur | Heat (DMSO) | Polysubstituted Thiophenes. acs.orgacs.org |

Applications in Advanced Organic Synthesis

Role as a Chiral Intermediate in Pharmaceutical Synthesis

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. Sulfur-containing chiral heterocyclic secondary alcohols, such as (S)-1-(thiophen-2-yl)ethanol, are highly valuable intermediates for preparing enantiomerically pure compounds for pharmaceutical use. nih.govresearchgate.net The ability to synthesize a single enantiomer has become increasingly important in the pharmaceutical industry for creating more effective and safer drugs. nih.gov Biocatalytic methods, using whole-cell preparations of microorganisms like Enterococcus faecium, have been developed for the gram-scale synthesis of enantiomerically pure (S)-1-(thiophen-2-yl)ethanol from 1-(thiophen-2-yl)ethanone, offering a green and cost-effective alternative to traditional chemical catalysis. nih.govresearchgate.net

The 2-thiophene ethanol (B145695) framework, a close structural relative and precursor to 1-(Thiophen-2-yl)ethanol, is a critical intermediate in the synthesis of several important drugs for cardiovascular diseases, particularly antithrombotic (anti-platelet) agents. google.com These drugs are vital in preventing blood clots in patients with conditions such as acute coronary syndrome and peripheral artery disease. The thiophene (B33073) moiety is integral to the efficacy of these therapeutics.

Key antithrombotic drugs synthesized using thiophene ethanol derivatives include:

Clopidogrel (B1663587): Marketed as Plavix, it is an antiplatelet agent used to inhibit blood clots. 2-Thiopheneethanol is a known intermediate in its preparation. google.comchemicalbook.com

Prasugrel: A potent antiplatelet drug used to prevent thrombosis. The synthesis of Prasugrel involves multiple steps where thiophene-containing intermediates are crucial. google.comgoogle.com

Ticlopidine: An earlier antiplatelet drug, for which 2-thiophene ethanol serves as a key raw material in its synthesis. google.comchemicalbook.comgoogle.com

Table 1: Cardiovascular Drugs Synthesized from Thiophene Ethanol Intermediates (This table is interactive. Click on the headers to sort.)

| Drug Name | Therapeutic Class | Role of Thiophene Intermediate |

|---|---|---|

| Clopidogrel | Antithrombotic / Antiplatelet | Key intermediate in the synthesis pathway. google.comchemicalbook.com |

| Prasugrel | Antithrombotic / Antiplatelet | Essential building block for the core structure. google.comgoogle.com |

| Ticlopidine | Antithrombotic / Antiplatelet | Primary raw material for synthesis. google.comgoogle.com |

Thiophene derivatives are recognized as "privileged structures" in drug design, particularly for developing anti-inflammatory agents. researchgate.net The thiophene ring system is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Out of 26 FDA-approved drugs containing a thiophene ring, five are indicated for treating inflammatory conditions. nih.gov Derivatives of 2-thiophene ethanol are specifically noted as intermediates for anti-inflammatory analgesics. google.com

The research highlights the importance of the thiophene scaffold in designing molecules that can inhibit key inflammatory targets like cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netnih.gov The synthesis of novel thiophene-based compounds, such as thiophen-2-ylmethylene derivatives, has yielded candidates with potent anti-inflammatory activity, in some cases exceeding that of the standard drug celecoxib (B62257) in preclinical models. researchgate.net

The versatility of the thiophene scaffold extends beyond cardiovascular and anti-inflammatory applications. Intermediates like this compound contribute to the synthesis of a diverse range of therapeutic agents targeting various diseases.

Anticonvulsants: The drug Tiagabine, used in the treatment of epilepsy, contains a thiophene unit and is an example of the scaffold's application in neurology. nih.govnih.gov

Anticancer Agents: Thiophene derivatives are used as raw materials in the synthesis of anticancer drugs. nih.gov

Antiviral Agents: A notable discovery identified thiophene derivatives as potent, orally bioavailable inhibitors of Ebola virus entry. nih.gov The lead compound features a thiophene ring with substituents at the 2 and 5 positions, highlighting the scaffold's potential in addressing infectious diseases. nih.gov

Serotonin (B10506) Antagonists: A compound containing a 2,5-dimethylthiophen-3-yl group has been investigated as a serotonin antagonist for potential use in treating Alzheimer's disease. nih.gov

Utilization in Material Science and Optoelectronic Devices

The applications of thiophene derivatives are not limited to medicine. The conjugated nature of the thiophene ring makes it an excellent component for organic electronic materials. nih.govmanavchem.com Optoelectronic materials and devices are those that can interact with or control light, forming the basis of technologies like light-emitting diodes (LEDs), solar cells, and photodetectors. ossila.comazom.com

Derivatives of this compound can serve as precursors for:

Conductive Polymers: Thiophene is a key monomer used to create condensation copolymers and organic conductive polymers, which are central to the field of polymer electroluminescence. manavchem.com Polythiophenes are a major class of conductive polymers studied for their electronic properties.

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are used in the fabrication of light-emitting diodes. nih.gov The ability to tune the optical and electronic properties of these materials by modifying their chemical structure is a key advantage. ossila.com

Ligands for Catalysis: this compound can be used to prepare ligands for transition metals, which have applications in both catalysis and material science. smolecule.com

The unique structure of the thiophene ring allows for the creation of materials that can efficiently absorb, emit, or modulate light, making them highly valuable for advanced optoelectronic devices. ossila.com

Development of Novel Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound are valuable not only as end-products but also as components in the development of new chemical tools, such as catalytic systems. The hydroxyl group of the ethanol moiety and the aromatic thiophene ring provide two distinct points for chemical modification, allowing for the creation of sophisticated ligands.

Researchers have explored using this compound in the preparation of ligands for transition metal catalysts. smolecule.com These ligands can coordinate with a metal center, influencing its reactivity and selectivity in a catalytic cycle. By designing chiral ligands from enantiomerically pure this compound, it is possible to develop catalysts for asymmetric synthesis, a process that produces a single desired enantiomer of a target molecule. This is highly sought after in the pharmaceutical industry for producing pure, effective drugs. nih.gov The thiophene ring itself can participate in novel chemical transformations, such as (4+1) annulation reactions with sulfur powder, to create more complex heterocyclic systems, further expanding the chemical space for catalyst and materials development. acs.org

Biological Activities and Medicinal Chemistry Research

Exploration of Antimicrobial Efficacy and Mechanisms

Thiophene (B33073) derivatives are recognized for their significant antimicrobial properties. cognizancejournal.comfrontiersin.org Research has shown that various substituted thiophenes exhibit activity against a spectrum of bacterial and fungal pathogens. ijcrcps.comnih.gov For instance, certain thiophene-based heterocycles have demonstrated notable efficacy against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. frontiersin.orgcsic.es

The antimicrobial mechanisms of thiophene derivatives are multifaceted. Some studies suggest that these compounds can increase the permeability of bacterial membranes, leading to cell death. frontiersin.orgcsic.es Docking studies have indicated that certain thiophene derivatives may bind to and inhibit essential bacterial enzymes, such as dihydrofolate reductase and DNA gyrase, which are crucial for microbial survival. nih.govacs.org Specifically, some derivatives have shown inhibitory activity against bacterial histidine kinases, which are key components of signal transduction systems that are absent in mammals, presenting a selective target. acs.orgnih.gov The incorporation of a thiophene moiety into larger molecular scaffolds has been a strategy to enhance antimicrobial potency. ijcrcps.comnih.gov

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Type | Target Organism | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Thiophene derivatives with benzamide (B126) and piperidin-4-yloxy groups | Colistin-resistant A. baumannii and E. coli | Bactericidal effect with MIC50 values between 8 and 32 mg/L. frontiersin.orgcsic.es | Increased membrane permeabilization. frontiersin.orgcsic.es |

| Tetrasubstituted thiophene derivatives | Pseudomonas aeruginosa | Potent activity, in some cases exceeding that of gentamicin. nih.gov | Interaction with dihydrofolate reductase. nih.gov |

| Pyrazole (B372694) derivatives incorporating thiophene | MDR pathogens | Dual inhibition of DNA gyrase and DHFR. acs.org | Enzyme inhibition. acs.org |

Investigation of Anti-inflammatory Responses and Pathways

The anti-inflammatory potential of thiophene derivatives is a significant area of medicinal chemistry research. nih.govresearchgate.net Compounds containing the thiophene scaffold have been shown to exhibit anti-inflammatory effects, with some derivatives demonstrating potent activity. ekb.egresearchgate.net The structural features of thiophene, such as its aromaticity and hydrophobicity, may contribute to enhanced membrane permeability, augmenting their efficacy as anti-inflammatory agents. nih.gov

The mechanisms underlying the anti-inflammatory responses of thiophene derivatives often involve the inhibition of key enzymes in the inflammatory cascade. nih.gov Cyclooxygenase (COX) and lipoxygenase (LOX) are primary targets for many anti-inflammatory drugs, and thiophene-containing compounds have been investigated for their ability to inhibit these enzymes. nih.gov For example, molecular docking studies have shown that some thiophene derivatives can bind to both COX-1 and COX-2 isoenzymes. nih.gov The development of Schiff base conjugates of isatin (B1672199) with thiophene-2-ethylamine (B45403) has also yielded compounds with good anti-inflammatory activity, as demonstrated by the inhibition of protein denaturation. jpionline.org

Enzyme and Receptor Interaction Studies and Binding Affinity

The ability of thiophene derivatives to interact with various enzymes and receptors is fundamental to their pharmacological activity. nih.gov The sulfur atom in the thiophene ring can participate in drug-receptor interactions, enhancing binding affinity. nih.gov This interaction is a key reason for the widespread use of the thiophene scaffold in drug design. nih.gov

Docking studies have been instrumental in elucidating the binding modes of thiophene derivatives with their biological targets. For instance, research on thiophene derivatives as antimicrobial agents has shown their potential to bind to the active sites of enzymes like dihydrofolate reductase from Candida albicans and rhomboid protease from E. coli. nih.gov In the context of anti-inflammatory activity, docking studies have revealed that thiophene derivatives can interact with the active sites of COX enzymes. nih.gov Furthermore, thiophene-based compounds have been designed and evaluated as inhibitors of bacterial histidine kinases, with molecular docking used to predict their binding to the ATP-binding domain of these enzymes. nih.gov The unique electronic properties of the thiophene ring can contribute to improved binding affinity and specificity towards biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies of 1-(Thiophen-2-yl)ethanol Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound and its derivatives. nih.gov These studies explore how chemical modifications to the core structure influence biological activity. nih.govnih.gov For example, in the development of antimicrobial thiophene derivatives, the position of substituents on the thiophene ring has been shown to significantly impact activity. frontiersin.org The nature of the substituents also plays a critical role; for instance, the introduction of bulky moieties can sometimes lead to decreased antimicrobial activity due to poor interaction with the target's active site. nih.gov

In the context of anticancer research, SAR studies of thiophene derivatives have revealed that specific substitutions are key for cytotoxic activity against various cancer cell lines. scirp.org For antimicrobial pyrazoline derivatives containing a thiophene moiety, SAR analysis has highlighted the importance of specific substitutions on the pyrazoline and thiophene rings for potent activity against certain bacterial and fungal strains. ijcrcps.commdpi.com

Table 2: Key SAR Findings for Thiophene Derivatives

| Derivative Class | Key Structural Feature | Impact on Biological Activity |

|---|---|---|

| Antimicrobial thiophenes | Position of benzamide and piperidin-4-yloxy groups | Ortho-substituted derivatives showed reduced MIC against A. baumannii and E. coli compared to para-substituted ones. frontiersin.org |

| Antimicrobial thiophenes | Bulky substituents on the thiophene ring | Can lead to poor interactions and lower antibacterial and antifungal activities. nih.gov |

| Anticancer thiophenes | Specific substitutions on the thiophene and attached rings | Determines the level of cytotoxicity against cancer cell lines like MCF-7. scirp.org |

| Antimicrobial pyrazoline-thiophenes | Substituents on the pyrazoline and thiophene rings | Crucial for potent activity against various microbial strains. ijcrcps.commdpi.com |

Potential as Inhibitors of Specific Biological Targets

Thiophene derivatives have been investigated as inhibitors of a wide array of specific biological targets, underscoring their therapeutic potential. ontosight.ai In the realm of infectious diseases, they have been designed to inhibit bacterial histidine kinases, enzymes vital for bacterial survival but absent in mammals. acs.orgnih.gov Additionally, certain thiophene-based compounds have shown the ability to inhibit DNA gyrase and dihydrofolate reductase, both of which are validated antimicrobial targets. acs.org

In cancer research, thiophene derivatives have been explored as inhibitors of various enzymes and pathways implicated in tumorigenesis. scispace.com For example, they have been shown to induce cell cycle arrest and affect tubulin polymerization. scispace.com The anti-inflammatory properties of thiophene derivatives are often attributed to their inhibition of enzymes like COX-1 and COX-2. nih.gov Furthermore, some thiophene-containing compounds have been identified as inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. pharmaffiliates.com

Pharmacokinetic and Pharmacodynamic Enhancements through Thiophene Derivatives

The thiophene ring is often incorporated into drug molecules to improve their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties. researchgate.netrsc.org The metabolism of thiophene-containing drugs is a critical consideration, as it can lead to the formation of reactive metabolites. acs.orgnih.gov Cytochrome P450 enzymes are often involved in the metabolism of thiophenes, which can result in the formation of thiophene S-oxides and thiophene epoxides. acs.orgnih.govacs.org

However, the presence of a thiophene moiety does not invariably lead to toxicity, as other metabolic pathways and detoxification mechanisms can mitigate the formation of reactive species. acs.orgnih.gov The design of thiophene derivatives with favorable ADME profiles is an active area of research. ontosight.ai For instance, in silico tools are used to predict the pharmacokinetic properties of new thiophene-based compounds. researchgate.netrsc.org The ability of the thiophene scaffold to enhance the pharmacokinetic and pharmacodynamic profiles of a drug is a key reason for its prevalence in medicinal chemistry. rsc.org

Broader Pharmacological Relevance of Thiophene Scaffolds in Drug Discovery

The thiophene scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and investigational compounds. nih.govrsc.orgresearchgate.net Its versatility allows for the development of agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antioxidant effects. nih.govcognizancejournal.comresearchgate.netresearchgate.net The fusion of thiophene rings with other heterocyclic systems is a common strategy to create novel molecules with enhanced biological activity. nih.goveprajournals.com